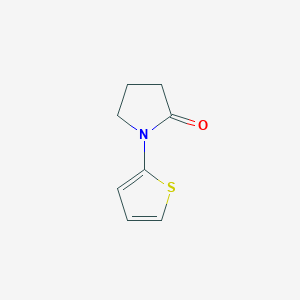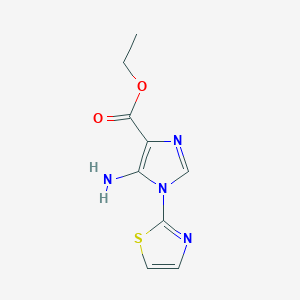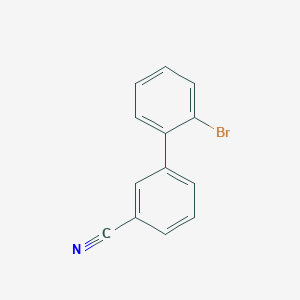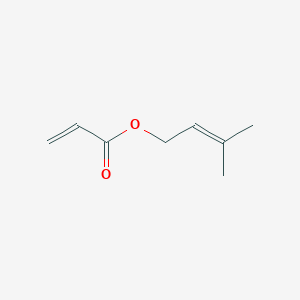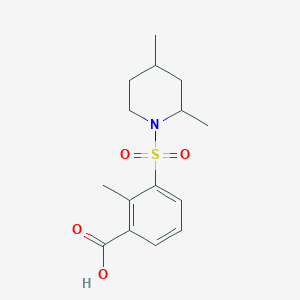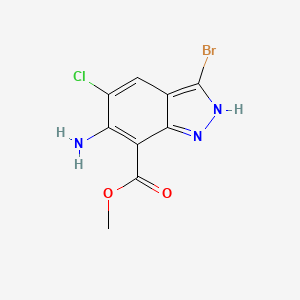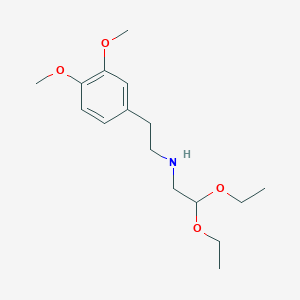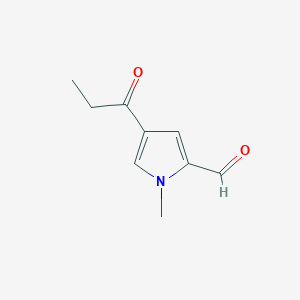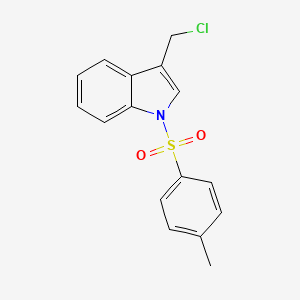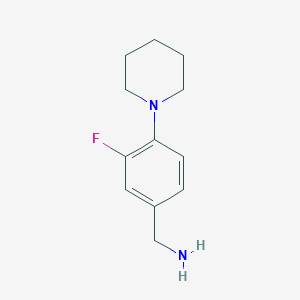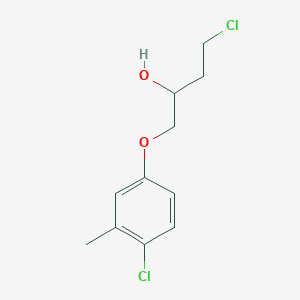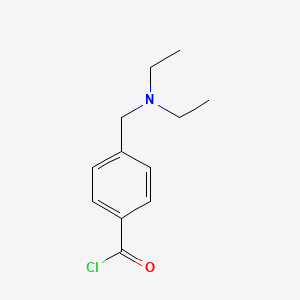![molecular formula C17H16O5 B8320750 [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid](/img/structure/B8320750.png)
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is an organic compound that features a phenylacetic acid core with a methoxycarbonylbenzyl ether substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid typically involves the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 4-hydroxyphenylacetic acid with 2-(methoxycarbonyl)benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzyl ether linkage.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free acid form of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: The primary product is the corresponding alcohol.
Substitution: Products include nitro or halogenated derivatives of the original compound.
科学的研究の応用
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or activating specific enzymes or receptors. The methoxycarbonylbenzyl ether group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
Phenylacetic Acid: Lacks the methoxycarbonylbenzyl ether group, making it less complex.
Benzyl Acetate: Contains a benzyl ester group but lacks the phenylacetic acid core.
Methoxycarbonylbenzyl Alcohol: Contains the methoxycarbonylbenzyl group but lacks the phenylacetic acid core.
Uniqueness
[(4-{[2-(Methoxycarbonyl)benzyl]oxy}phenyl)]acetic acid is unique due to the presence of both the phenylacetic acid core and the methoxycarbonylbenzyl ether group
特性
分子式 |
C17H16O5 |
|---|---|
分子量 |
300.30 g/mol |
IUPAC名 |
2-[4-[(2-methoxycarbonylphenyl)methoxy]phenyl]acetic acid |
InChI |
InChI=1S/C17H16O5/c1-21-17(20)15-5-3-2-4-13(15)11-22-14-8-6-12(7-9-14)10-16(18)19/h2-9H,10-11H2,1H3,(H,18,19) |
InChIキー |
UBFBCWXZPLMOHR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)CC(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
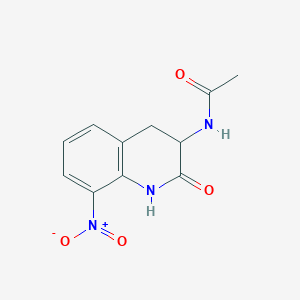
![6-{[(1S,4S)-4-(2,5-dimethyl-1H-pyrrol-1-yl)-1-isopropylcyclopent-2-en-1-yl]carbonyl}-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine](/img/structure/B8320672.png)
